1-(methylsulfonyl)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)piperidine-4-carboxamide
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Overview
Description
1-(methylsulfonyl)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)piperidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, a phenylpyrimidine moiety, and a methylsulfonyl group
Preparation Methods
The synthesis of 1-(methylsulfonyl)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)piperidine-4-carboxamide typically involves multiple steps, each requiring specific reagents and conditions. The synthetic route generally starts with the preparation of the piperidine ring, followed by the introduction of the phenylpyrimidine group and the methylsulfonyl group. Common reagents used in these reactions include various acids, bases, and solvents that facilitate the formation of the desired product. Industrial production methods may involve the use of flow microreactor systems to enhance efficiency and sustainability .
Chemical Reactions Analysis
1-(methylsulfonyl)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)piperidine-4-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring or the phenylpyrimidine moiety, using reagents like sodium hydride or alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
1-(methylsulfonyl)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)piperidine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: Its chemical properties make it valuable in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(methylsulfonyl)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications .
Comparison with Similar Compounds
1-(methylsulfonyl)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:
1-(methylsulfonyl)-N-(2-(2-pyridyl)ethyl)piperidine-4-carboxamide: This compound has a pyridyl group instead of a phenylpyrimidine moiety, which may affect its reactivity and biological activity.
1-(methylsulfonyl)-N-(2-(2-phenylpyrimidin-5-yl)ethyl)piperidine-4-sulfonamide: The presence of a sulfonamide group instead of a carboxamide group can lead to different chemical and biological properties.
Properties
IUPAC Name |
1-methylsulfonyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3S/c1-27(25,26)23-11-8-17(9-12-23)19(24)20-10-7-15-13-21-18(22-14-15)16-5-3-2-4-6-16/h2-6,13-14,17H,7-12H2,1H3,(H,20,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRNPSORUFIOPRI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NCCC2=CN=C(N=C2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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